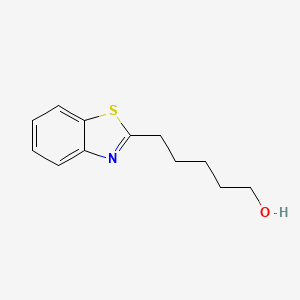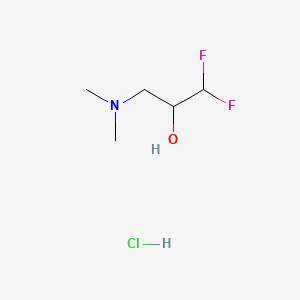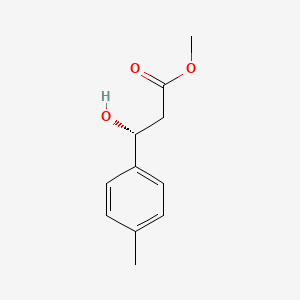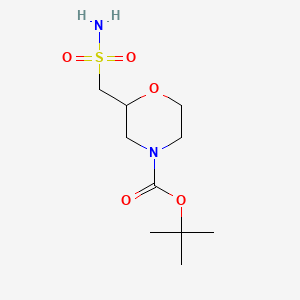
5-(1,3-Benzothiazol-2-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzothiazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(1,3-Benzothiazol-2-yl)pentanal or 5-(1,3-Benzothiazol-2-yl)pentanone.
Reduction: Formation of 5-(1,3-Benzothiazol-2-yl)pentan-1-amine.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(1,3-Benzothiazol-2-yl)pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of fluorescent materials and electroluminescent devices.
Industrial Chemistry: It serves as a precursor for the synthesis of other benzothiazole derivatives with various industrial applications
Mecanismo De Acción
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The benzothiazole ring system is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)pentan-1-amine
- 2-(1,3-Benzothiazol-2-yl)ethanol
- 2-(1,3-Benzothiazol-2-yl)acetic acid
Uniqueness
5-(1,3-Benzothiazol-2-yl)pentan-1-ol is unique due to its specific structure, which combines the benzothiazole ring with a pentanol side chain. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the hydroxyl group in this compound allows for further functionalization and derivatization, which can be advantageous in drug development and materials science .
Propiedades
Número CAS |
91640-16-3 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
InChI |
InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2 |
Clave InChI |
DSEWWHZFOSULRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)







![4-fluoro-2-[(1R)-1-hydroxyethyl]phenol](/img/structure/B13589975.png)
![N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)

